3-(3-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine
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Overview
Description
3-(3-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C13H22N4O. It is known for its unique structure, which includes a pyrazole ring substituted with an isopropyl group and a piperidine moiety.
Preparation Methods
The synthesis of 3-(3-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine involves several steps. One common synthetic route includes the reaction of 3-methylpiperidine with isopropyl isocyanate to form an intermediate, which is then reacted with 4-aminopyrazole under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
3-(3-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using halogenating agents or nucleophiles under controlled conditions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired products. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
3-(3-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of 3-(3-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(3-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine can be compared with similar compounds, such as:
1-Isopropyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine: This compound has a similar structure but differs in the position of the substituents on the pyrazole ring
4-Isopropyl-3-methyl-2-{[(3S)-3-methyl-1-piperidinyl]carbonyl}-1,2-oxazol-5(2H)-one: This compound contains an oxazole ring instead of a pyrazole ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(4-amino-1-propan-2-ylpyrazol-3-yl)-(3-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-9(2)17-8-11(14)12(15-17)13(18)16-6-4-5-10(3)7-16/h8-10H,4-7,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVJPYIGOLHQNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=NN(C=C2N)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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